molecular formula C13H14BrN3O2S B1373280 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole CAS No. 1187385-91-6

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole

Cat. No.: B1373280
CAS No.: 1187385-91-6
M. Wt: 356.24 g/mol
InChI Key: YZYSDVOOLVZULZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is a chemical compound with the molecular formula C13H14BrN3O2S and a molecular weight of 356.24 g/mol It is a pyrazole derivative characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a pyrrolidinosulfonylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound. This reaction is often catalyzed by an acid or base under reflux conditions.

    Bromination: The bromination of the pyrazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles with different functional groups.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and alcohols.

Scientific Research Applications

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: It is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrrolidinosulfonyl group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole
  • 4-Bromo-1-(4-piperidinosulfonylphenyl)pyrazole
  • 4-Chloro-1-(4-pyrrolidinosulfonylphenyl)pyrazole

Uniqueness

4-Bromo-1-(4-pyrrolidinosulfonylphenyl)pyrazole is unique due to the presence of the pyrrolidinosulfonyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-bromo-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2S/c14-11-9-15-17(10-11)12-3-5-13(6-4-12)20(18,19)16-7-1-2-8-16/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYSDVOOLVZULZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674919
Record name 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-91-6
Record name 4-Bromo-1-[4-(1-pyrrolidinylsulfonyl)phenyl]-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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